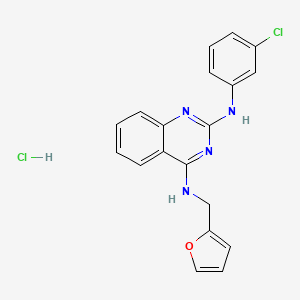

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride” is a chemical compound with the molecular formula C19H15ClN4O . It is also known by other names such as Antimalarial agent 13, CHEMBL1198227, and GNF-Pf-3539 . The compound has a molecular weight of 350.8 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the compound isInChI=1S/C19H15ClN4O/c20-13-5-3-6-14 (11-13)22-19-23-17-9-2-1-8-16 (17)18 (24-19)21-12-15-7-4-10-25-15/h1-11H,12H2, (H2,21,22,23,24) . The Canonical SMILES representation is C1=CC=C2C (=C1)C (=NC (=N2)NC3=CC (=CC=C3)Cl)NCC4=CC=CO4 . Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 63 Ų . The compound has a complexity of 426 .Scientific Research Applications

- Application : GNF-Pf-3539 acts as an EGFR inhibitor. It targets the EGF binding cleft of EGFR, reducing proliferative processes observed in NSCLC. Notably, it shows high affinity against EGFR, making it a potential candidate for cancer therapy .

- Application : GNF-Pf-3539 has been investigated for its antimalarial activity. Researchers have explored its effects on liver and sexual blood stage parasites. High-throughput screens identified compounds that reduce asexual stage parasite viability, making GNF-Pf-3539 a promising candidate for antimalarial drug development .

- Application : GNF-Pf-3539 can be electrospun into glutinous rice starch nanofibers (GNF). These GNFs have potential applications in material science, such as tissue engineering, drug delivery, and filtration .

Cancer Therapy: EGFR Inhibition

Antimalarial Drug Development

Nanofiber Production: Material Science

Mechanism of Action

Target of Action

The primary target of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3539, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell survival, metabolism, migration, and cell-cycle control .

Mode of Action

GNF-Pf-3539 acts by inhibiting the interactions between the Epidermal Growth Factor (EGF) and EGFR . This inhibition blocks the activation of EGFR, thereby preventing the initiation of signal transduction cascades that lead to DNA synthesis and cell division and proliferation .

Biochemical Pathways

The inhibition of EGF-EGFR interactions by GNF-Pf-3539 affects several biochemical pathways. Primarily, it impacts the MAPK, PTEN/Akt, and JNK pathways . These pathways are critical for cellular processes such as proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic properties of GNF-Pf-3539, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly influence its bioavailability . .

Result of Action

The molecular and cellular effects of GNF-Pf-3539’s action primarily involve the reduction of proliferative processes observed in non-small cell lung carcinoma (NSCLC) . By inhibiting EGF-EGFR interactions, GNF-Pf-3539 prevents the activation of EGFR and the subsequent initiation of signal transduction cascades that lead to cell proliferation .

properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTNLYWVHUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)

![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)

![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2562247.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)

![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)